CID 16218463 CID 16218463
Brand Name: Vulcanchem
CAS No.: 223725-09-5
VCID: VC8256916
InChI: InChI=1S/2C26H25NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-20,26H,1-2H3;/t2*26-;/m00./s1
SMILES: CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]
Molecular Formula: C52H50FeN2P2
Molecular Weight: 820.8 g/mol

CID 16218463

CAS No.: 223725-09-5

Cat. No.: VC8256916

Molecular Formula: C52H50FeN2P2

Molecular Weight: 820.8 g/mol

* For research use only. Not for human or veterinary use.

CID 16218463 - 223725-09-5

Specification

CAS No. 223725-09-5
Molecular Formula C52H50FeN2P2
Molecular Weight 820.8 g/mol
Standard InChI InChI=1S/2C26H25NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-20,26H,1-2H3;/t2*26-;/m00./s1
Standard InChI Key HZATWRYPFZEGHM-FKMBXMNYSA-N
Isomeric SMILES CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]
SMILES CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]
Canonical SMILES CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]

Introduction

Structural Characteristics of CID 16218463

Molecular Composition and Stereochemistry

CID 16218463 has the molecular formula C₅₂H₅₀FeN₂P₂ and a molecular weight of 820.8 g/mol . Its structure features a ferrocene core (cyclopentadienyl-iron complex) substituted at the 1,1'-positions with diphenylphosphine groups and at the 2,2'-positions with (S)-N,N-dimethylamino phenylmethyl moieties (Fig. 1). The stereochemical arrangement—denoted as (R,R) for the ferrocene backbone and (S,S) for the chiral centers—confers axial chirality, critical for asymmetric catalysis .

Table 1: Key molecular properties of CID 16218463

PropertyValue
Molecular formulaC₅₂H₅₀FeN₂P₂
Molecular weight820.8 g/mol
Hydrogen bond donors0
Hydrogen bond acceptors4 (2 from phosphine oxides)
Rotatable bonds12
Topological polar surface area41.5 Ų

The SMILES notation (CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]) highlights the connectivity of the dimethylamino benzyl groups, diphenylphosphine ligands, and iron center . The InChIKey (HZATWRYPFZEGHM-FKMBXMNYSA-N) further encodes stereochemical and compositional details for database interoperability .

Synthesis and Derivative Formation

Parent Compound and Synthetic Pathways

CID 16218463 is derived from its parent compound CID 16218464, though synthetic details for both remain proprietary . General strategies for analogous ferrocene derivatives involve:

  • Lithiation of ferrocene followed by nucleophilic substitution with chlorodiphenylphosphine.

  • Chiral resolution using enantiopure amines to install the (S,S)-dimethylamino groups .

The absence of public protocols underscores the compound’s novelty and the need for further methodological disclosure.

Applications in Catalysis and Materials Science

Asymmetric Catalysis

The diphenylphosphine and dimethylamino groups position CID 16218463 as a potential chiral ligand in transition-metal catalysis. For example:

  • Hydrogenation: Rhodium or ruthenium complexes with this ligand could enantioselectively reduce ketones or alkenes .

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions may benefit from enhanced stereocontrol .

Electronic and Magnetic Properties

The ferrocene core’s redox activity ([Fe²⁺/Fe³⁺]) suggests utility in electrochemical sensors or conductive polymers. Stacking interactions between aromatic rings might enable charge transport in molecular devices .

Future Research Directions

Mechanistic Studies

  • Catalytic Cycles: Elucidate the ligand’s role in stabilizing transition states via in situ spectroscopy.

  • Structure-Activity Relationships: Modify substituents to tune enantioselectivity.

Computational Modeling

Density functional theory (DFT) could map electronic effects of the dimethylamino and phosphine groups on catalytic activity .

Toxicology Profiling

In vitro assays (e.g., Ames test) are needed to evaluate mutagenicity.

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